10-Fold Superior Potency Over Epothilone A in P-Glycoprotein-Expressing Multidrug-Resistant Cells
Epothilone B exhibits approximately 10-fold greater potency than epothilone A against P-glycoprotein-expressing multidrug-resistant (MDR) cells . In the CCRF-CEM/VBL100 MDR cell line, epothilone B demonstrates an IC50 of 2 nM, while epothilone A is substantially less potent in this model system . This differentiation is critical because both compounds share a common core scaffold and tubulin-binding mechanism, yet the C12 methyl group present in epothilone B (absent in epothilone A) confers a significant advantage in overcoming P-gp-mediated efflux [1].
| Evidence Dimension | Cytotoxicity in P-gp-overexpressing MDR cells |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | Epothilone A (IC50 substantially higher; ~10-fold less potent) |
| Quantified Difference | ~10-fold greater potency for Epothilone B |
| Conditions | CCRF-CEM/VBL100 MDR cell line |
Why This Matters
Researchers investigating drug resistance mechanisms or screening compounds in MDR backgrounds require epothilone B rather than epothilone A to maintain cytotoxic activity in P-gp-positive models, preventing false-negative results due to efflux-mediated resistance.
- [1] Nicolaou KC, Roschangar F, Vourloumis D. Chemical Biology of Epothilones. Angew Chem Int Ed. 1998;37(15):2014-2045. View Source
